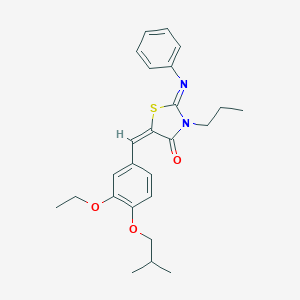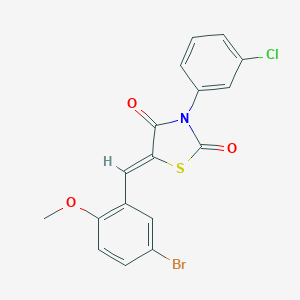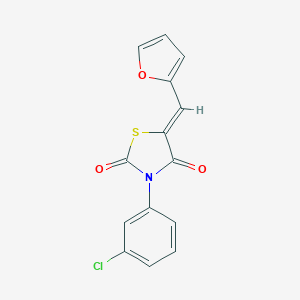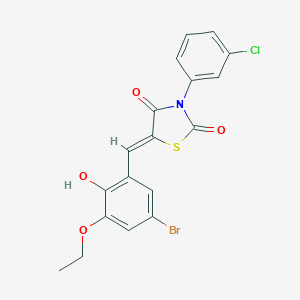![molecular formula C22H22Cl2N2O3S B301249 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301249.png)
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DCP-LA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. It may also modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, as well as improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for research on 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, including:
1. Further investigation of its mechanism of action and signaling pathways involved in neuroprotection.
2. Exploration of its potential use in combination with other compounds or therapies for the treatment of neurodegenerative diseases.
3. Development of novel analogs with improved pharmacological properties.
4. Investigation of its potential use in other disease conditions, such as cancer and cardiovascular disease.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has shown potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It exhibits anti-inflammatory, antioxidant, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand its potential use in clinical settings and to develop novel analogs with improved pharmacological properties.
Synthesis Methods
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde and 3-propyl-1,3-thiazolidine-2,4-dione. The compound can also be synthesized by the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde and 4-ethoxybenzaldehyde, followed by the reaction with thiosemicarbazide and propionaldehyde.
Scientific Research Applications
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function and memory.
properties
Product Name |
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C22H22Cl2N2O3S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-4-10-26-21(27)19(12-14-11-15(23)13-18(24)20(14)28-3)30-22(26)25-16-6-8-17(9-7-16)29-5-2/h6-9,11-13H,4-5,10H2,1-3H3/b19-12-,25-22? |
InChI Key |
OYTQMAXGZPWIBL-JKJUGIAJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2OC)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301171.png)
![2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301172.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301175.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301176.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301179.png)
![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B301181.png)



![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)

